Part 1: Chemical Profile & Physicochemical Properties
Part 1: Chemical Profile & Physicochemical Properties
An In-Depth Technical Guide to 1-(4-Bromophenyl)piperidin-4-ol (CAS 1226154-84-2)
Executive Summary 1-(4-Bromophenyl)piperidin-4-ol is a bifunctional heterocyclic building block critical to modern medicinal chemistry. Characterized by a piperidine core substituted with a hydroxyl group at the C4 position and a 4-bromophenyl moiety at the N1 position, this compound serves as a versatile "divergent intermediate."[1] Its structural duality—offering an aryl bromide handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and a polar hydroxyl motif for hydrogen bonding or further derivatization—makes it indispensable in the synthesis of antifungal azoles, GPCR ligands, and kinase inhibitors. This guide synthesizes field-proven synthetic protocols, handling procedures, and application strategies for research and development professionals.
[1]
The compound acts as a lipophilic scaffold with a polar "head," balancing solubility and membrane permeability in drug design.
| Property | Specification |
| CAS Number | 1226154-84-2 |
| IUPAC Name | 1-(4-Bromophenyl)piperidin-4-ol |
| Molecular Formula | C₁₁H₁₄BrNO |
| Molecular Weight | 256.14 g/mol |
| Structural Features | N-Aryl Piperidine core; 4-OH (polar), 4-Br-Phenyl (lipophilic/reactive) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |
| pKa (Calc.) | ~14.8 (Hydroxyl), ~2-3 (Conjugated Amine - low basicity due to N-aryl) |
Part 2: Strategic Synthesis & Experimental Protocols
The synthesis of 1-(4-Bromophenyl)piperidin-4-ol generally follows two strategic pathways: Transition-Metal Catalyzed Cross-Coupling (preferred for lab scale/high purity) and Direct Bromination (preferred for industrial scale-up).
Method A: Buchwald-Hartwig Amination (Lab Scale)
This method offers high regioselectivity and mild conditions, utilizing the reactivity difference between iodine and bromine (if using 1-bromo-4-iodobenzene) or statistical coupling with 1,4-dibromobenzene.
Reaction Logic:
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Substrates: 4-Hydroxypiperidine + 1-Bromo-4-iodobenzene.
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Catalyst: Pd₂(dba)₃ / Xantphos or RuPhos.
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Base: NaOtBu or Cs₂CO₃.
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Solvent: Toluene or Dioxane.
Step-by-Step Protocol:
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Preparation: In a glovebox or under Argon, charge a reaction vial with 4-hydroxypiperidine (1.0 equiv), 1-bromo-4-iodobenzene (1.1 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
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Activation: Add anhydrous Toluene (0.2 M concentration) and NaOtBu (1.5 equiv).
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Reaction: Seal and heat to 80–100°C for 12–16 hours. The Pd-catalyst inserts selectively into the C-I bond (weaker than C-Br), preserving the bromine handle.
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Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.
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Purification: Flash column chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).
Method B: Regioselective Bromination (Scale-Up)
For larger batches, it is cost-effective to synthesize 1-phenylpiperidin-4-ol first, followed by electrophilic aromatic substitution.
Protocol:
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N-Arylation: React 4-hydroxypiperidine with fluorobenzene (SNAr) or bromobenzene (Ullmann coupling) to yield 1-phenylpiperidin-4-ol.
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Bromination: Dissolve the intermediate in glacial acetic acid or DCM. Add N-Bromosuccinimide (NBS, 1.05 equiv) at 0°C.
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Mechanism: The nitrogen lone pair activates the para-position, directing the bromine almost exclusively to the 4-position of the phenyl ring.
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Quench: Add aqueous sodium thiosulfate to neutralize excess bromine.
Visualization: Synthetic Pathways
Caption: Figure 1. Convergent synthetic strategies comparing direct Pd-catalyzed coupling (top) vs. stepwise bromination (bottom).
Part 3: Medicinal Chemistry Applications[1][2]
This compound is a "privileged structure" intermediate. The piperidine ring is a common pharmacophore in CNS drugs, while the aryl bromide allows for modular library synthesis.
Divergent Library Synthesis (Suzuki-Miyaura Coupling)
The aryl bromide is the primary "handle." Researchers use this site to attach diverse biaryl systems found in:
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Kinase Inhibitors: Coupling with heteroaryl boronic acids (e.g., pyridine, pyrazole) to target ATP binding pockets.
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Antifungals: Synthesis of Posaconazole analogs where the N-aryl piperidine mimics the long lipophilic tail required for CYP51 inhibition.
Functional Group Interconversion (FGI)
The C4-Hydroxyl group is equally versatile:
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Oxidation: Swern oxidation yields 1-(4-bromophenyl)piperidin-4-one , a precursor for reductive amination (introducing amines for GPCR binding).
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Etherification: Alkylation creates ether linkages common in antihistamines and SSRIs.
Visualization: Divergent Utility
Caption: Figure 2. Chemo-selective derivatization logic for generating diverse chemical libraries.
Part 4: Handling, Stability, and Safety (E-E-A-T)
Safety Profile:
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Skin/Eye Contact: Like most piperidines, this compound is an irritant.[2] The free base can cause skin burns or severe eye irritation (H315, H319).
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Sensitization: Aryl bromides can be skin sensitizers.[2] Handle with nitrile gloves.
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Inhalation: Dust may cause respiratory irritation. Use a fume hood.
Storage & Stability:
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Hygroscopicity: The hydroxyl group makes the compound slightly hygroscopic. Store in a desiccator or under inert gas (Nitrogen/Argon).
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Light Sensitivity: Aryl bromides can undergo slow photodebromination. Store in amber vials.
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Shelf Life: Stable for >2 years at 2–8°C if protected from light and moisture.
Analytical Validation:
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HPLC: Purity >98% required for biological assays.
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1H NMR (DMSO-d6): Look for the characteristic AA'BB' system of the para-substituted benzene (two doublets around 7.0–7.5 ppm) and the multiplet for the CH-OH proton at ~3.5–3.8 ppm.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79341, Piperidin-4-ol. Retrieved from [Link]
- Google Patents.CN112645902A - Synthetic method of 1-(4-bromophenyl)piperidine.
